NMDA receptor antagonist-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

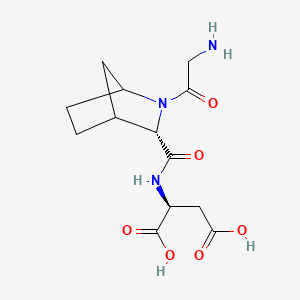

Molecular Formula |

C13H19N3O6 |

|---|---|

Molecular Weight |

313.31 g/mol |

IUPAC Name |

(2S)-2-[[(3S)-2-(2-aminoacetyl)-2-azabicyclo[2.2.1]heptane-3-carbonyl]amino]butanedioic acid |

InChI |

InChI=1S/C13H19N3O6/c14-5-9(17)16-7-2-1-6(3-7)11(16)12(20)15-8(13(21)22)4-10(18)19/h6-8,11H,1-5,14H2,(H,15,20)(H,18,19)(H,21,22)/t6?,7?,8-,11-/m0/s1 |

InChI Key |

XLPXGDDUDDNQKY-ATEBAYMDSA-N |

Isomeric SMILES |

C1CC2CC1[C@H](N2C(=O)CN)C(=O)N[C@@H](CC(=O)O)C(=O)O |

Canonical SMILES |

C1CC2CC1C(N2C(=O)CN)C(=O)NC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NMDA Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of N-methyl-D-aspartate (NMDA) receptor antagonists, crucial modulators of glutamatergic neurotransmission. Understanding their function is pivotal for the development of therapeutics targeting a range of neurological and psychiatric disorders.

The NMDA Receptor: A Key Player in Synaptic Plasticity

The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, the molecular process underlying learning and memory.[1][2][3] Activation of the NMDA receptor requires the binding of two co-agonists: glutamate (B1630785) and either glycine (B1666218) or D-serine.[1][4][5] A unique feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg2+) at resting membrane potential.[1] Upon depolarization of the postsynaptic membrane, typically following activation of nearby AMPA receptors, the Mg2+ block is relieved, allowing for the influx of cations, most notably calcium (Ca2+).[1][2] This influx of Ca2+ acts as a critical second messenger, initiating downstream signaling cascades that are fundamental to synaptic strengthening or weakening.[2][5][6]

Overactivation of NMDA receptors can lead to excessive Ca2+ influx, a phenomenon known as excitotoxicity, which is implicated in neuronal cell death and the pathophysiology of various neurodegenerative diseases and acute brain injuries.[5][7]

Mechanisms of NMDA Receptor Antagonism

NMDA receptor antagonists are a diverse class of compounds that inhibit the function of the NMDA receptor through several distinct mechanisms. They are broadly categorized based on their binding site and mode of action.[4][8]

-

Competitive Antagonists: These compounds bind to the glutamate binding site on the GluN2 subunit of the NMDA receptor, directly competing with the endogenous agonist glutamate.[4][5] By preventing glutamate from binding, they inhibit receptor activation.

-

Glycine Site Antagonists: These antagonists bind to the glycine binding site on the GluN1 subunit, preventing the co-agonist from binding and thereby inhibiting receptor activation.

-

Uncompetitive Channel Blockers (Open-Channel Blockers): These antagonists, such as phencyclidine (PCP), ketamine, and memantine, bind to a site within the ion channel pore of the NMDA receptor.[1][9] Their action is dependent on the channel being in an open state, meaning the receptor must first be activated by both glutamate and a co-agonist.[1] This use-dependent mechanism allows them to preferentially block excessively active channels, a property that is therapeutically advantageous.[10]

-

Non-competitive Antagonists: These allosteric modulators bind to a site on the receptor that is distinct from the agonist binding sites or the channel pore.[4][8] This binding event induces a conformational change in the receptor that reduces the probability of the channel opening, even when agonists are bound. Some non-competitive antagonists exhibit selectivity for specific GluN2 subunits, such as the GluN2B subunit.[8]

Signaling Pathways Modulated by NMDA Receptor Antagonists

The primary mechanism by which NMDA receptor antagonists exert their effects is by blocking the influx of Ca2+ into the postsynaptic neuron. This interruption of Ca2+-dependent signaling pathways has profound consequences for neuronal function.

Inhibition of Excitotoxicity Pathways

Excessive glutamate release, as occurs during ischemic stroke or traumatic brain injury, leads to prolonged NMDA receptor activation and a massive influx of Ca2+. This Ca2+ overload activates a number of downstream enzymes that contribute to neuronal damage, including proteases, phospholipases, and nitric oxide synthase. By blocking this Ca2+ influx, NMDA receptor antagonists can be neuroprotective.[5]

Caption: Inhibition of Excitotoxic Signaling by NMDA Receptor Antagonists.

Modulation of Synaptic Plasticity

Long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory, are critically dependent on NMDA receptor-mediated Ca2+ influx. By blocking NMDA receptors, antagonists can inhibit the induction of both LTP and LTD. This is the basis for some of the cognitive and dissociative side effects associated with these drugs.

Caption: Modulation of Synaptic Plasticity by NMDA Receptor Antagonists.

Quantitative Data on NMDA Receptor Antagonists

The affinity and potency of NMDA receptor antagonists are determined using various experimental assays. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are common metrics used to quantify the potency of these compounds.

Table 1: Binding Affinities (Ki) of Common NMDA Receptor Antagonists

| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| MK-801 (Dizocilpine) | [3H]MK-801 | Rat brain membranes | 2-14 | [8] |

| Ketamine | [3H]MK-801 | Rat brain membranes | ~7,000 (high affinity site) | [8] |

| Memantine | [3H]MK-801 | Rat brain membranes | ~7,000 (high affinity site) | [8] |

| Ifenprodil | [3H]Ifenprodil | Rat brain membranes | 0.13 | [8] |

| CPG 39653 | [3H]CGP 39653 | Rat cortical synaptosomes | Low nanomolar | [9] |

Table 2: IC50 Values of NMDA Receptor Antagonists

| Compound | Assay | Tissue/Cell Line | IC50 (µM) | Reference |

| MK-801 (Dizocilpine) | Ca2+ uptake | Cerebellar granule cells | 0.005 (high affinity) | [8] |

| Ketamine | Ca2+ uptake | Cerebellar granule cells | 3.6 (high affinity) | [8] |

| Eliprodil | [3H]Ifenprodil displacement | Rat brain | 0.13 | [8] |

| Propanolamines | [3H]Ifenprodil displacement | - | Varies (nanomolar range) | [11] |

Experimental Protocols for Characterizing NMDA Receptor Antagonists

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the NMDA receptor.

Objective: To determine the Ki of a test compound for the NMDA receptor.

Materials:

-

Membrane preparations from cells expressing NMDA receptors or from brain tissue.

-

Radiolabeled ligand (e.g., [3H]MK-801).

-

Unlabeled test compound.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a Radioligand Binding Assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through NMDA receptors and how it is affected by antagonists.

Objective: To measure the effect of an antagonist on NMDA receptor-mediated currents.

Materials:

-

Cells expressing NMDA receptors.

-

Patch-clamp rig (microscope, micromanipulator, amplifier).

-

Glass micropipettes.

-

Extracellular and intracellular recording solutions.

-

NMDA receptor agonists (glutamate and glycine).

-

Test antagonist.

Procedure:

-

Prepare a glass micropipette with a tip diameter of ~1 µm and fill it with intracellular solution.

-

Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Rupture the cell membrane within the pipette to gain electrical access to the cell's interior (whole-cell configuration).

-

Clamp the cell membrane at a specific voltage (e.g., -70 mV).

-

Apply NMDA receptor agonists to the cell to evoke an inward current.

-

Apply the test antagonist along with the agonists and measure the change in the current amplitude.

-

Construct a dose-response curve to determine the IC50 of the antagonist.

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Calcium Imaging

This method measures changes in intracellular calcium concentration in response to NMDA receptor activation and its modulation by antagonists.

Objective: To visualize and quantify the effect of an antagonist on NMDA receptor-mediated calcium influx.

Materials:

-

Cells expressing NMDA receptors.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Fluorescence microscope with an imaging system.

-

NMDA receptor agonists.

-

Test antagonist.

Procedure:

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Acquire a baseline fluorescence image.

-

Stimulate the cells with NMDA receptor agonists.

-

Record the change in fluorescence intensity, which corresponds to an increase in intracellular calcium.

-

Wash out the agonists.

-

Pre-incubate the cells with the test antagonist.

-

Re-apply the agonists in the presence of the antagonist and record the fluorescence response.

-

Quantify the reduction in the calcium signal to determine the inhibitory effect of the antagonist.

Caption: Workflow for a Calcium Imaging Assay.

References

- 1. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity | Springer Nature Experiments [experiments.springernature.com]

- 3. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portal.research.lu.se [portal.research.lu.se]

- 5. m.youtube.com [m.youtube.com]

- 6. Glutamate [NMDA] receptor subunit epsilon 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn-links.lww.com [cdn-links.lww.com]

- 9. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. researchgate.net [researchgate.net]

Unlocking the Brain's Gates: A Technical Guide to the Discovery and Synthesis of NMDA Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-D-aspartate (NMDA) receptor, a crucial player in the intricate symphony of synaptic transmission, stands as a prominent target for therapeutic intervention in a host of neurological and psychiatric disorders. Its over-activation is a key contributor to excitotoxicity, a destructive cascade implicated in conditions such as Alzheimer's disease, Parkinson's disease, and stroke.[1][2] This guide provides an in-depth exploration of the core principles and methodologies underpinning the discovery and synthesis of novel NMDA receptor antagonists, offering a technical roadmap for researchers and drug development professionals.

The Landscape of NMDA Receptor Antagonism: Discovery Strategies

The quest for effective and well-tolerated NMDA receptor antagonists has evolved from broad-spectrum blockers to highly specific modulators. The primary strategies employed in their discovery include:

-

High-Throughput Screening (HTS): This cornerstone of modern drug discovery allows for the rapid screening of vast compound libraries to identify "hits" that modulate NMDA receptor activity.[3] HTS assays are often cell-based, utilizing fluorescent indicators to measure intracellular calcium influx upon receptor activation.[4][5] The process typically involves miniaturization, automation, and sophisticated data analysis to manage the large datasets generated.[3]

-

Pharmacophore Modeling and Virtual Screening: By identifying the key three-dimensional structural features essential for antagonist binding, pharmacophore models serve as virtual templates to screen large databases of chemical compounds.[6][7][8] This computational approach significantly narrows down the pool of potential candidates for synthesis and biological testing.

-

Structure-Based Drug Design: Leveraging the growing body of structural information on the NMDA receptor, particularly from cryo-electron microscopy, this strategy involves the rational design of antagonists that fit precisely into specific binding sites.[1] This approach allows for the optimization of potency and selectivity.

-

Fragment-Based Drug Discovery: This technique involves screening libraries of small, low-affinity chemical fragments that can bind to the receptor. Promising fragments are then elaborated or linked together to create more potent lead compounds.

-

Modification of Existing Scaffolds: A common and effective strategy involves the chemical modification of known NMDA receptor antagonists to improve their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles.[9][10] This can involve the synthesis of novel analogs of compounds like memantine (B1676192) or the exploration of entirely new polycyclic scaffolds.[9]

The Architect's Blueprint: Synthesis of Novel NMDA Receptor Antagonists

The synthesis of novel NMDA receptor antagonists is a complex endeavor, often involving multi-step reaction sequences. The specific synthetic routes are highly dependent on the target chemical scaffold. Below are generalized examples of synthetic strategies for different classes of antagonists.

Synthesis of Polycyclic Amine Analogs

Building upon the structures of clinically used antagonists like memantine, researchers have explored the synthesis of novel polycyclic amines.[9] A representative synthetic approach might involve:

-

Scaffold Construction: Formation of the core polycyclic ring system, which could be an adamantane, benzopolycyclic, or other novel framework. This often involves cycloaddition reactions or ring-closing metathesis.

-

Amine Installation: Introduction of the key amine functionality, which is crucial for interaction with the NMDA receptor channel. This can be achieved through reductive amination, Hofmann rearrangement, or other standard organic chemistry transformations.

-

Functional Group Modification: Derivatization of the polycyclic core or the amine substituent to optimize the structure-activity relationship (SAR). This could include the introduction of hydroxyl groups, halogens, or aryl moieties.[11][12]

Synthesis of Competitive Antagonists

Competitive antagonists, which target the glutamate (B1630785) or glycine (B1666218) binding sites, often incorporate amino acid-like moieties. A general synthetic strategy could include:

-

Chiral Synthesis: As the stereochemistry of these compounds is often critical for activity, asymmetric synthesis methodologies are frequently employed to obtain the desired enantiomer.

-

Heterocyclic Chemistry: The synthesis often involves the construction of heterocyclic ring systems, such as isoxazoles or quinolines, which serve as rigid scaffolds to present the key pharmacophoric elements.[13]

-

Peptide Coupling: In some cases, peptide coupling techniques are used to link amino acid fragments to a core scaffold.

In Vitro Evaluation: From Binding to Function

A battery of in vitro assays is essential to characterize the pharmacological profile of newly synthesized compounds.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for the NMDA receptor.[10] A common approach involves competition binding experiments using a radiolabeled ligand, such as [³H]-(+)-MK-801, which binds to the phencyclidine (PCP) site within the ion channel.[10]

| Parameter | Description | Typical Value Range |

| Ki (nM) | Inhibitory constant; a measure of the affinity of the antagonist for the receptor. | Sub-nanomolar to micromolar |

| IC50 (nM) | The concentration of antagonist that inhibits 50% of the specific binding of the radioligand. | Varies depending on assay conditions |

Table 1: Key Parameters from Radioligand Binding Assays

Electrophysiology

Patch-clamp electrophysiology on cultured neurons or cells expressing recombinant NMDA receptors provides a direct functional measure of antagonist activity.[14][15] This technique allows for the determination of the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the kinetics of receptor blockade.[14]

| Parameter | Description |

| IC50 (nM) | The concentration of antagonist that produces 50% inhibition of the NMDA-induced current. |

| Kon (M⁻¹s⁻¹) | The association rate constant of the antagonist. |

| Koff (s⁻¹) | The dissociation rate constant of the antagonist. |

| Voltage-dependence | Whether the inhibitory effect is dependent on the membrane potential. |

Table 2: Key Parameters from Electrophysiological Recordings

Calcium Flux Assays

These cell-based assays are amenable to high-throughput screening and measure the influx of calcium through the NMDA receptor channel upon activation.[4] Fluorescent calcium indicators, such as Fluo-8, are used to detect changes in intracellular calcium concentration.[4]

| Parameter | Description |

| IC50 (µM) | The concentration of antagonist that causes a 50% reduction in the NMDA-induced calcium signal. |

| Maximal Inhibition (%) | The maximum percentage of inhibition achieved by the antagonist. |

Table 3: Key Parameters from Calcium Flux Assays

In Vivo Validation: From Animal Models to Preclinical Candidates

Promising compounds from in vitro studies are advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and potential side effects.

Animal Models of Neurological Disorders

A variety of animal models are used to evaluate the therapeutic potential of NMDA receptor antagonists. These include:

-

Models of Excitotoxicity: Intracerebral injection of NMDA or other excitotoxins to induce neuronal damage.

-

Models of Alzheimer's Disease: Transgenic mouse models that overexpress amyloid-beta or tau proteins.[16]

-

Models of Parkinson's Disease: Neurotoxin-induced models (e.g., MPTP) that deplete dopamine (B1211576) neurons.

-

Models of Epilepsy: Chemoconvulsant-induced seizure models.[17]

-

Behavioral Models: Tests such as the forced swim test or tail suspension test can be used to assess antidepressant-like effects.[18]

Pharmacokinetic and Toxicological Profiling

In vivo studies are also crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[19] Toxicological studies are performed to identify potential adverse effects and to establish a safe therapeutic window.[19]

| Parameter | Description |

| Bioavailability (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. |

| Brain Penetration | The ability of the compound to cross the blood-brain barrier. |

| LD50 | The dose of the compound that is lethal to 50% of the test animals. |

Table 4: Key Pharmacokinetic and Toxicological Parameters

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex processes involved in NMDA receptor antagonist discovery, the following diagrams illustrate key signaling pathways and experimental workflows.

References

- 1. mdpi.com [mdpi.com]

- 2. NMDA receptor antagonists. A new therapeutic approach for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Targeting NMDA receptor in Alzheimer’s disease: identifying novel inhibitors using computational approaches [frontiersin.org]

- 9. Design, synthesis and evaluation of new polycyclic antagonists of the NMDA receptors - Medicinal Chemistry & Pharmacology [ub.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and pharmacological characterization of novel, potent NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Natural aminosterols inhibit NMDA receptors with low nanomolar potency - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 17. Frontiers | Efavirenz restored NMDA receptor dysfunction and inhibited epileptic seizures in GluN2A/Grin2a mutant mice [frontiersin.org]

- 18. A systematic review of studies investigating the acute effects of N-methyl- D -aspartate receptor antagonists on behavioural despair in normal animals suggests poor predictive validity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Qualitative and quantitative in silico toxicity profiling of “angel dust”: phencyclidine (PCP) analogues as new psychoactive substances (3-HO-PCP, 3-MeO-PCP, 4-MeO-PCP, 3-HO-PCE, 3-MeO-PCE, 4-MeO-PCE) | springermedizin.de [springermedizin.de]

An In-depth Technical Guide on NMDA Receptor Antagonist-3 (CAS Number: 2762181-52-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the CAS number 2762181-52-0 is assigned to a compound designated as "NMDA receptor antagonist-3," publicly available, in-depth scientific literature detailing its comprehensive biological and chemical profile is limited at this time. This guide synthesizes the available information and provides a framework for its technical understanding based on established principles of NMDA receptor pharmacology.

Executive Summary

This compound (CAS 2762181-52-0) is identified as a novel antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This receptor is a crucial component of excitatory neurotransmission in the central nervous system (CNS), playing a pivotal role in synaptic plasticity, learning, and memory.[4][5][6] Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders, including neurodegenerative diseases, epilepsy, and depression.[4][5][7] Consequently, NMDA receptor antagonists are a significant area of interest for therapeutic drug development.[7][8][9] This document provides a comprehensive overview of the known properties of this compound and outlines standard experimental protocols for its further characterization.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is critical for its handling, formulation, and use in experimental settings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 2762181-52-0 | [1] |

| Molecular Formula | C₁₃H₁₉N₃O₆ | [1][10] |

| Molecular Weight | 313.31 g/mol | [1][10] |

| IUPAC Name | (2S)-2-[[2-[(2-aminoacetyl)amino]-3,3-dimethyl-1-azabicyclo[2.2.1]heptane-2-carbonyl]amino]pentanedioic acid | MedChemExpress |

| Canonical SMILES | C[C@@]1(C2)CC--INVALID-LINK--N2C(=O)C(=O)N--INVALID-LINK--C(=O)O | PubChem |

Note: Some properties like IUPAC name and SMILES are based on database entries and may require further verification.

Biological Activity and Quantitative Data

This compound has been identified as a noteworthy antagonist with a promising toxicological profile in preliminary studies.[2][3] A key piece of available data indicates a significant percentage of recovery (40.0% at 100 µM) in SH-SY5Y and human adipose mesenchymal stem cells, suggesting potential neuroprotective effects.[2][3]

For a comprehensive understanding of its pharmacological profile, a full suite of quantitative data is necessary. Table 2 outlines the key parameters that should be determined for this compound.

Table 2: Key Pharmacological Parameters for this compound

| Parameter | Description | Typical Assay |

| IC₅₀ (Inhibitory Concentration 50%) | Concentration of the antagonist required to inhibit 50% of the NMDA receptor response. | Electrophysiology (e.g., patch-clamp) or Calcium Flux Assay |

| Kᵢ (Inhibition Constant) | An indicator of the binding affinity of the antagonist to the NMDA receptor. | Radioligand Binding Assay |

| EC₅₀ (Effective Concentration 50%) | Concentration of an agonist that produces 50% of the maximal response. Determined for agonists in the presence of the antagonist. | Electrophysiology or Calcium Flux Assay |

| Receptor Subtype Selectivity | The affinity of the antagonist for different NMDA receptor subunits (e.g., GluN2A, GluN2B). | Binding or functional assays using cells expressing specific subunits. |

| Mechanism of Antagonism | Competitive, non-competitive, or uncompetitive. | Electrophysiological studies and binding assays. |

| In Vivo Efficacy | The effect of the antagonist in animal models of neurological disorders. | Behavioral assays (e.g., Morris water maze, forced swim test). |

| Pharmacokinetic Profile (ADME) | Absorption, Distribution, Metabolism, and Excretion properties. | In vivo studies measuring plasma and brain concentrations over time. |

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of this compound requires knowledge of the NMDA receptor signaling pathway and the experimental workflows used to study it.

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) for activation.[4][5] Upon activation, the channel opens, allowing the influx of Ca²⁺, which triggers a cascade of intracellular signaling events crucial for synaptic plasticity.[4][6]

NMDA Receptor Signaling Pathway and Point of Antagonism.

The characterization of a novel NMDA receptor antagonist typically follows a structured workflow, from initial screening to in vivo testing.

Experimental Workflow for NMDA Receptor Antagonist Characterization.

The logical relationship of different types of NMDA receptor antagonism is important for understanding the specific mechanism of a new compound.

Logical Classification of NMDA Receptor Antagonists.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments essential for the characterization of this compound.

This technique is the gold standard for characterizing the functional effects of antagonists on ion channels.

-

Objective: To determine the IC₅₀ and mechanism of inhibition of NMDA receptor-mediated currents by this compound.

-

Cell Preparation:

-

Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line stably expressing specific NMDA receptor subunits (e.g., HEK293 cells).

-

Plate cells on coverslips suitable for microscopy and electrophysiological recording.

-

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4.

-

Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

-

-

Procedure:

-

Obtain a whole-cell patch-clamp recording from a selected cell.

-

Voltage-clamp the cell at a holding potential of -70 mV.

-

Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

-

After establishing a stable baseline response, co-apply varying concentrations of this compound with the agonists.

-

Measure the peak amplitude of the NMDA-evoked current at each antagonist concentration.

-

Construct a concentration-response curve and fit the data to determine the IC₅₀.

-

To investigate the mechanism, assess whether the inhibition is voltage-dependent and whether it alters the agonist's EC₅₀.

-

This assay is used to determine the binding affinity (Kᵢ) of the antagonist for the NMDA receptor.

-

Objective: To determine the Kᵢ of this compound.

-

Materials:

-

Rat brain membrane preparations (e.g., from cortex or hippocampus).

-

A radiolabeled NMDA receptor antagonist with high affinity (e.g., [³H]MK-801 for the channel site or [³H]CGP 39653 for the glutamate site).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Procedure:

-

Incubate the brain membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the concentration of this compound.

-

Calculate the IC₅₀ and then the Kᵢ using the Cheng-Prusoff equation.

-

This is a widely used test to assess spatial learning and memory, which are processes highly dependent on NMDA receptor function.

-

Objective: To evaluate the effect of this compound on spatial learning and memory in rodents.

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.

-

Procedure:

-

Acquisition Phase:

-

Administer this compound or vehicle to the animals (e.g., rats or mice) at a predetermined time before the trials.

-

Conduct multiple trials per day for several days, placing the animal in the pool from different start locations.

-

Record the latency to find the hidden platform.

-

-

Probe Trial:

-

After the acquisition phase, remove the platform and allow the animal to swim for a set time (e.g., 60 seconds).

-

Track the animal's swim path and measure the time spent in the target quadrant where the platform was previously located.

-

-

Data Analysis: Compare the escape latencies during acquisition and the time spent in the target quadrant during the probe trial between the antagonist-treated and vehicle-treated groups.

-

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.

-

Objective: To determine the effect of this compound on glutamate and other neurotransmitter levels in a specific brain region (e.g., the hippocampus or prefrontal cortex).

-

Procedure:

-

Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.

-

After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Collect dialysate samples at regular intervals.

-

Administer this compound and continue collecting samples.

-

Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography (HPLC) or a similar sensitive analytical method.

-

Compare the neurotransmitter levels before and after the administration of the antagonist.

-

Conclusion and Future Directions

This compound (CAS 2762181-52-0) represents a novel compound with potential therapeutic applications in neurological and psychiatric disorders. The limited available data suggests a favorable safety profile and potential for neuroprotection. To fully elucidate its therapeutic potential, a comprehensive characterization using the detailed experimental protocols outlined in this guide is essential. Future research should focus on determining its pharmacological profile, including its mechanism of action, receptor subtype selectivity, and in vivo efficacy in relevant animal models. These studies will be crucial in advancing this compound through the drug development pipeline.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. CAS No. 2762181-52-0 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 3. This compound|CAS |DC Chemicals [dcchemicals.com]

- 4. NMDA receptor - Wikipedia [en.wikipedia.org]

- 5. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. Pharmaceuticals | Special Issue : Drug Discovery and Development Targeting NMDA Receptors [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C13H19N3O6 | CID 163323737 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Basic Pharmacological Profile of NMDA Receptor Antagonist-3

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.[1] NMDA receptor antagonists are a class of drugs that inhibit the action of the NMDA receptor and have therapeutic potential for a range of central nervous system (CNS) pathologies.[2][3] This document provides a comprehensive overview of the basic pharmacological profile of the novel, selective NMDA receptor antagonist-3 (hereafter referred to as NMDAR-A3). The data presented herein are a composite based on established findings for well-characterized NMDA receptor antagonists.

Mechanism of Action

NMDAR-A3 is a non-competitive, open-channel blocker of the NMDA receptor. It binds with high affinity to a site within the ion channel pore, effectively occluding the passage of ions such as Ca2+.[4][5] This action is dependent on the receptor being in an open state, meaning that both glutamate and a co-agonist (glycine or D-serine) must be bound to the receptor.[3] By blocking excessive calcium influx during pathological overactivation of the NMDA receptor, NMDAR-A3 is neuroprotective.[6]

NMDA Receptor Signaling Pathway

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits.[7] Upon binding of glutamate and a co-agonist, and concurrent depolarization of the postsynaptic membrane to relieve the voltage-dependent magnesium (Mg2+) block, the channel opens, allowing cation influx, most notably Ca2+.[8][9] This influx of calcium triggers a cascade of downstream signaling events that are crucial for both normal synaptic function and, in cases of overactivation, excitotoxicity.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of NMDAR-A3.

Table 1: Binding Affinity of NMDAR-A3

| Radioligand | Preparation | Ki (nM) |

| [3H]MK-801 | Rat brain membranes | 5.5 |

Ki (inhibition constant) values were determined via competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity.[10]

Table 2: In Vitro Potency of NMDAR-A3

| Assay Type | Cell Type | Agonists | IC50 (µM) |

| Intracellular Ca2+ Measurement | Cultured Rat Cerebellar Granule Neurons | 100 µM NMDA + 10 µM Glycine | 1.5 |

| Whole-Cell Patch Clamp | tsA201 cells expressing GluN1/GluN2A | 100 µM NMDA + 10 µM Glycine | 2.1 |

IC50 (half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits the response by 50%.[11]

Table 3: Subunit Selectivity Profile of NMDAR-A3

| NMDA Receptor Subunit Combination | IC50 (µM) | Selectivity Ratio (NR2A/NR2B) |

| GluN1/GluN2A | 2.1 | 0.25 |

| GluN1/GluN2B | 8.4 |

NMDAR-A3 demonstrates a preferential inhibition of NMDA receptors containing the GluN2A subunit.

Table 4: Pharmacokinetic Properties of NMDAR-A3

| Parameter | Value | Species |

| Bioavailability (Oral) | ~35% | Rat |

| Half-life (t1/2) | 6-8 hours | Rat |

| Brain/Plasma Ratio | 2.5 | Rat |

Pharmacokinetic parameters are based on preclinical in vivo studies in rats.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay (Competitive)

This protocol is adapted from standard procedures for determining the binding affinity of uncompetitive NMDA receptor antagonists.[12][13]

Objective: To determine the inhibition constant (Ki) of NMDAR-A3 for the NMDA receptor ion channel binding site using [3H]MK-801.

Materials:

-

Rat brain cortical membranes

-

[3H]MK-801 (Radioligand)

-

NMDAR-A3 (Test compound)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well plates

-

Glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Homogenize frozen rat cortical tissue in 20 volumes of cold lysis buffer. Centrifuge at 1,000 x g to remove large debris. Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer. Determine the protein concentration using a BCA assay.[12]

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL per well:

-

150 µL of membrane preparation (50-120 µg protein)

-

50 µL of NMDAR-A3 at various concentrations (e.g., 0.1 nM to 100 µM) or buffer (for total binding).

-

50 µL of [3H]MK-801 at a fixed concentration (e.g., 2-5 nM).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[12]

-

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/C filters using a 96-well cell harvester. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.[12]

-

Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled MK-801) from total binding. Plot the percentage of specific binding against the log concentration of NMDAR-A3 to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12][14]

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the inhibitory effect of NMDAR-A3 on NMDA-evoked currents in a heterologous expression system.[11][15][16]

Objective: To determine the IC50 of NMDAR-A3 for specific NMDA receptor subtypes (e.g., GluN1/GluN2A).

Materials:

-

tsA201 cells transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).

-

External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, pH 7.3 with NaOH.

-

Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 2 Mg-ATP, pH 7.3 with CsOH.

-

Agonist solution: External solution containing 100 µM NMDA and 10 µM glycine.

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes (3-5 MΩ).

Procedure:

-

Cell Culture and Transfection: Culture tsA201 cells and transiently transfect them with the plasmids for the NMDA receptor subunits. To prevent excitotoxicity, supplement the culture medium with a competitive NMDA receptor antagonist like D,L-APV (500 µM) at the time of transfection.[11]

-

Recording Setup: Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Whole-Cell Configuration: Obtain a gigaseal on a transfected cell and establish the whole-cell recording configuration. Clamp the cell at a holding potential of -60 mV.[11]

-

Current Evocation: Apply the agonist solution for a brief period (e.g., 2-5 seconds) to evoke an inward NMDA receptor-mediated current.

-

Antagonist Application: After obtaining a stable baseline current, co-apply the agonist solution with varying concentrations of NMDAR-A3.

-

Data Acquisition and Analysis: Record the peak amplitude of the evoked currents in the absence and presence of different concentrations of NMDAR-A3. Normalize the current amplitude in the presence of the antagonist to the control current. Plot the normalized current against the log concentration of NMDAR-A3 and fit the data with a Hill equation to determine the IC50.

Visualized Workflows and Relationships

Experimental Workflow for NMDAR-A3 Characterization

The following diagram illustrates the typical workflow for the pharmacological characterization of a novel NMDA receptor antagonist.

Logical Relationships of Pharmacological Profile

This diagram shows the logical connections between the different aspects of NMDAR-A3's pharmacological profile.

References

- 1. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent insights into the mode of action of memantine and ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. NMDA receptor - Wikipedia [en.wikipedia.org]

- 9. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Characterization of the non-competitive antagonist binding site of the NMDA receptor in dark Agouti rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Canadian Society of Pharmacology and Therapeutics (CSPT) - IC50 [pharmacologycanada.org]

- 15. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Intricacies of NMDA Receptor Antagonist Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of N-methyl-D-aspartate (NMDA) receptor antagonist binding affinity and kinetics. Understanding these fundamental interactions is paramount for the rational design and development of novel therapeutics targeting a spectrum of neurological and psychiatric disorders. This document provides a comprehensive overview of quantitative binding data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

Core Concepts in NMDA Receptor Antagonism

The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in synaptic plasticity, learning, and memory.[1][2] Its overactivation, however, can lead to excitotoxicity and neuronal cell death, implicating it in various neuropathological conditions.[1] NMDA receptor antagonists are a broad class of compounds that inhibit the receptor's function and are categorized based on their mechanism of action:

-

Competitive Antagonists: These compounds bind to the glutamate (B1630785) or glycine (B1666218) recognition site on the NMDA receptor, directly competing with the endogenous agonists.[3]

-

Non-competitive Antagonists (Channel Blockers): These agents bind to a site within the ion channel pore, physically obstructing the flow of ions.[1][3] Their binding is often use-dependent, requiring the channel to be in an open state.

-

Uncompetitive Antagonists: A subtype of channel blockers that can only bind when the receptor is already activated by an agonist.[1]

-

Glycine Site Antagonists: These antagonists specifically target the co-agonist binding site for glycine or D-serine.[3]

The therapeutic potential and side-effect profile of an NMDA receptor antagonist are intrinsically linked to its binding affinity (how tightly it binds to the receptor) and its kinetics (the rates of association and dissociation).

Quantitative Analysis of Antagonist Binding and Kinetics

The following tables summarize key binding affinity (Ki) and kinetic parameters (kon and koff) for a selection of well-characterized NMDA receptor antagonists. The data is compiled from various radioligand binding and electrophysiological studies.

Table 1: Binding Affinities (Ki) of Common NMDA Receptor Antagonists

| Antagonist | Class | Radioligand | Ki (nM) | Reference |

| MK-801 (Dizocilpine) | Non-competitive | [3H]MK-801 | 5.5 | [4] |

| Phencyclidine (PCP) | Non-competitive | [3H]MK-801 | 100.8 | [4] |

| Ketamine | Non-competitive | [3H]MK-801 | 922.2 | [4] |

| Memantine | Uncompetitive | [3H]MK-801 | ~1000 | [5] |

| Amantadine | Uncompetitive | - | >10000 | [6] |

| D-AP5 (D-2-Amino-5-phosphonopentanoate) | Competitive | [3H]CGP 39653 | - | [7] |

| CPPene | Competitive | - | - | [3] |

| Selfotel | Competitive | - | - | [3] |

| Dexoxadrol | Non-competitive | [3H]MK-801 | 21.5 | [4] |

| TCP | Non-competitive | [3H]MK-801 | 24.2 | [4] |

| (+)-SKF 10,047 | Non-competitive | [3H]MK-801 | 357.7 | [4] |

| Dextrorphan | Non-competitive | [3H]MK-801 | 405.2 | [4] |

| Dextromethorphan | Non-competitive | [3H]MK-801 | 2913 | [4] |

Table 2: Kinetic Parameters of Competitive NMDA Receptor Antagonists

| Antagonist | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Reference |

| D-AP7 | 1.4 x 10⁷ | 20.3 | [8] |

| LY 235959 | 1.1 x 10⁶ | 0.2 | [8] |

Experimental Protocols

Radioligand Binding Assay for Determining Antagonist Affinity (Ki)

This protocol outlines a standard filtration binding assay to determine the inhibitory constant (Ki) of a test compound for the NMDA receptor, often using a radiolabeled non-competitive antagonist like [3H]MK-801.[9]

1. Membrane Preparation:

- Homogenize rat cerebral cortex tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Centrifuge the homogenate at low speed to remove cellular debris.

- Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[10]

- Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

- Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

2. Binding Assay:

- In a 96-well plate, add the membrane preparation, the radioligand (e.g., [3H]MK-801 at a fixed concentration), and varying concentrations of the unlabeled test compound.

- To determine non-specific binding, a separate set of wells should contain a high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801).

- Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[10]

3. Filtration and Scintillation Counting:

- Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.[9]

- Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

- Plot the specific binding as a percentage of the control (no test compound) against the logarithm of the test compound concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][11]

Whole-Cell Patch-Clamp Electrophysiology for Determining Antagonist Kinetics

This protocol describes the use of whole-cell patch-clamp recordings from cultured neurons to measure the association (kon) and dissociation (koff) rates of an NMDA receptor antagonist.[12]

1. Cell Preparation:

- Culture primary neurons (e.g., hippocampal or cortical neurons) on glass coverslips.

- Use the neurons for recording after a sufficient period in culture to allow for mature expression of NMDA receptors.

2. Electrophysiological Recording:

- Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.

- Continuously perfuse the chamber with an external solution containing standard physiological ion concentrations.

- Establish a whole-cell patch-clamp recording from a neuron using a glass micropipette filled with an internal solution.

- Voltage-clamp the neuron at a negative holding potential (e.g., -60 mV) to relieve the Mg2+ block of the NMDA receptor.

3. Antagonist Application and Data Acquisition:

- Apply a saturating concentration of NMDA and a co-agonist (e.g., glycine) to elicit a stable inward current.

- Rapidly apply the NMDA receptor antagonist at a known concentration while continuing the agonist application. The rate of current decay reflects the antagonist's association rate (kon).

- After the current is fully blocked, rapidly switch the perfusion back to a solution containing only the agonists. The rate of current recovery reflects the antagonist's dissociation rate (koff).

- Record the current traces throughout the experiment using an amplifier and a data acquisition system.

4. Data Analysis:

- Fit the decay phase of the current (during antagonist application) to a single exponential function to determine the time constant of onset (τ_on). Calculate the apparent association rate constant (k_obs) as 1/τ_on. The true association rate constant (kon) can then be calculated from the relationship: k_obs = kon * [Antagonist] + koff.

- Fit the recovery phase of the current (after antagonist washout) to a single exponential function to determine the time constant of offset (τ_off). The dissociation rate constant (koff) is equal to 1/τ_off.

Visualizing Molecular and Experimental Pathways

NMDA Receptor Signaling Pathway

The following diagram illustrates the key events following the activation of the NMDA receptor and the subsequent intracellular signaling cascades.

Caption: NMDA receptor activation and downstream signaling cascade.

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the logical flow of a typical radioligand binding experiment to determine the binding affinity of an NMDA receptor antagonist.

Caption: Workflow for determining antagonist binding affinity.

References

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Characterization of the non-competitive antagonist binding site of the NMDA receptor in dark Agouti rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn-links.lww.com [cdn-links.lww.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. elifesciences.org [elifesciences.org]

- 11. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. excelleratebio.com [excelleratebio.com]

An In-depth Technical Guide to NMDA Receptor Antagonist Selectivity for GluN2B Subunits

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-methyl-D-aspartate (NMDA) receptor antagonists with a focus on selectivity for the GluN2B subunit. It covers the quantitative pharmacology of key compounds, detailed experimental protocols for determining selectivity, and the critical signaling pathways modulated by these receptors.

Introduction: The NMDA Receptor and the GluN2B Subunit

N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate (B1630785) receptors crucial for excitatory neurotransmission, synaptic plasticity, learning, and memory.[1][2] These receptors are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D).[1][3][4] The specific GluN2 subunit incorporated into the receptor complex dictates its biophysical and pharmacological properties, including channel kinetics, calcium permeability, and affinity for ligands.[1][5]

The GluN2B subunit, in particular, is a significant target for drug development.[6][7] GluN2B-containing NMDARs are predominantly expressed in the forebrain and are implicated in various neurological and psychiatric disorders, including ischemic brain damage, neurodegenerative diseases like Parkinson's and Alzheimer's, epilepsy, and depression.[2][7][8][9] Their overactivation can lead to excitotoxicity and neuronal cell death.[9] Consequently, selective antagonists that can modulate GluN2B-containing NMDARs without affecting other subtypes hold considerable therapeutic promise, potentially offering targeted treatment with fewer side effects than non-selective NMDAR blockers.[9][10]

Quantitative Selectivity of GluN2B Antagonists

The selectivity of an antagonist is a critical parameter, typically expressed as a ratio of its affinity (IC₅₀ or Kᵢ values) for different receptor subtypes. A higher ratio indicates greater selectivity. Several compounds have been developed that exhibit a strong preference for GluN2B-containing NMDARs over those containing GluN2A, the other major GluN2 subunit in the adult forebrain.

| Antagonist | Target Subunit | IC₅₀ or Kᵢ (nM) | Selectivity Ratio (GluN2A / GluN2B) | Reference |

| Ro 25-6981 | GluN1/GluN2B | 9 | >5000-fold | [11][12] |

| GluN1/GluN2A | 52,000 | [11][12] | ||

| Ifenprodil (B1662929) | GluN1/GluN2B | ~150-400 (affinity) | ~200 to 400-fold | [7][9] |

| GluN1/GluN2A | - | |||

| CP-101,606 (Traxoprodil) | GluN1/GluN2B | - | >200-fold | [13] |

| GluN1/GluN2A | - | |||

| Radiprodil (B1680500) | GluN1a/GluN2B | 5.5 | ~145-fold | [14] |

| GluN1a/GluN2A | 800 | [14] | ||

| ST3 (GluN2A-preferring) | GluN1/GluN2A | 52 (Kᵢ) | 0.06-fold (15-fold preference for GluN2A) | [15][16] |

| GluN1/GluN2B | 782 (Kᵢ) | [15][16] | ||

| NVP-AAM077 (GluN2A-preferring) | GluN1/GluN2A | - | ~11-fold preference for GluN2A | [15][16] |

| GluN1/GluN2B | - | [15][16] |

Mechanism of Action and Binding Site

Most selective GluN2B antagonists, such as ifenprodil and its derivatives, are non-competitive, negative allosteric modulators (NAMs).[9][10] They do not compete with the glutamate agonist at its binding site on the GluN2 subunit. Instead, they bind to a distinct site located at the interface between the amino-terminal domains (ATDs) of the GluN1 and GluN2B subunits.[2][4][9] This binding event stabilizes a non-active conformation of the receptor, reducing channel opening probability and subsequent calcium influx.[10]

References

- 1. Probing NMDA receptor GluN2A and GluN2B subunit expression and distribution in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A common mechanism allows selective targeting of GluN2B subunit-containing N-methyl-D-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. Mapping the Binding of GluN2B-Selective N-Methyl-d-aspartate Receptor Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GluN2B-Containing NMDA Receptors Regulate AMPA Receptor Traffic through Anchoring of the Synaptic Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive description of GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democratizing recent progress to assist the development of novel neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology [frontiersin.org]

- 9. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What GluN2B antagonists are in clinical trials currently? [synapse.patsnap.com]

- 11. Ro 25-6981 maleate | NMDA receptor GluN2B antagonist | Hello Bio [hellobio.com]

- 12. Ro 25-6981 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]

- 13. Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of GluN2B-containing N-methyl-D-aspartate receptors by radiprodil - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Toxicological Profile of NMDA Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro toxicological profile of a representative group of N-methyl-D-aspartate (NMDA) receptor antagonists. Given that "NMDA receptor antagonist-3" is not a standard nomenclature, this document synthesizes data from widely studied antagonists: ketamine, memantine, dizocilpine (B47880) (MK-801), and phencyclidine (PCP). The information herein is intended to support preclinical safety assessment and guide future research in drug development.

Introduction to NMDA Receptor Antagonism and Toxicity

The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity, a process implicated in various neurodegenerative diseases.[2][3] NMDA receptor antagonists, by blocking this receptor, have therapeutic potential but also carry a risk of adverse effects.[2] In vitro toxicology studies are essential for characterizing the safety profile of these compounds at the cellular level, providing insights into potential mechanisms of toxicity and guiding in vivo studies.

Quantitative Toxicological Data

The following tables summarize the in vitro cytotoxicity data for key NMDA receptor antagonists across various cell lines and assays. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: In Vitro Cytotoxicity of Ketamine

| Cell Line | Assay | Exposure Time | IC50 Value | Reference |

| PC 12 | MTT | 24 h | 10.40 µg/mL | [4] |

| SH-SY5Y | CCK-8 | 24 h | > 1000 µM | [5] |

| HepG2 | MTS | 24 h | > 100 µmol/L | [6] |

| SH-SY5Y | MTS | 24 h | > 100 µmol/L | [6] |

Table 2: In Vitro Cytotoxicity of Memantine

| Cell Line | Assay | Exposure Time | IC50 Value | Reference |

| Rat Hippocampal Neurons | MTT (NMDA-induced toxicity) | - | 0.81 µmol/L | [7] |

| Rat Hippocampal Neurons | LDH (NMDA-induced toxicity) | - | 0.99 µmol/L | [7] |

| MCF-7 | MTT | 24 h | 300 µM | [8] |

| MCF-7 | MTT | 48 h | 250 µM | [8][9] |

Table 3: In Vitro Cytotoxicity of Dizocilpine (MK-801)

| Cell Line/System | Assay/Endpoint | Exposure Time | Effective Concentration | Reference |

| BV-2 microglia | TNF-α output | - | EC50 of 400 µM | [10][11] |

| GluN1/GluN2A receptors | Electrophysiology | - | IC50 of 0.013-0.3 µM | [12] |

| GluN1/GluN2B receptors | Electrophysiology | - | IC50 of 0.009-0.07 µM | [12] |

Table 4: In Vitro Cytotoxicity of Phencyclidine (PCP)

| Cell Line/System | Assay/Endpoint | Exposure Time | Effect | Reference |

| Mouse splenocytes | Humoral and cellular immune responses | - | Depression of responses | [13] |

Experimental Protocols

Detailed methodologies for key in vitro toxicology assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/well and incubate overnight.[14][15]

-

Treat cells with various concentrations of the NMDA receptor antagonist and incubate for the desired period (e.g., 24, 48 hours).[14][16]

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[16]

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[15]

-

Incubate the plate overnight in a humidified atmosphere.[16]

-

Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells.

Protocol:

-

Seed cells in a 96-well plate and treat with the test compound as in the MTT assay.[17][18]

-

Prepare controls: no-cell control (medium background), vehicle-only cells control (spontaneous LDH release), and a positive control with a lysis agent (maximum LDH release).[18]

-

After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

-

Transfer 50 µL of the supernatant from each well to a new 96-well plate.[19]

-

Incubate for up to 30 minutes at room temperature, protected from light.[18][20]

-

Add 50 µL of stop solution.[20]

-

Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) x 100.

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

-

Culture cells on coverslips or in a 96-well plate.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[21]

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[21]

-

(Optional) For a positive control, treat some cells with DNase I to induce DNA strand breaks.[21]

-

Incubate cells with TdT reaction buffer for 10 minutes.[21]

-

Add the TdT reaction cocktail containing EdUTP and incubate for 60 minutes at 37°C.[21]

-

Wash the cells with 3% BSA in PBS.[21]

-

Perform the Click-iT reaction to fluorescently label the incorporated EdUTP.

-

Counterstain the nuclei with Hoechst 33342.[21]

-

Image the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential.

Protocol:

-

Culture cells in a suitable plate or on coverslips.

-

Prepare a JC-1 working solution (typically 1-10 µM) in the cell culture medium.[22]

-

Replace the culture medium with the JC-1 working solution and incubate for 15-30 minutes at 37°C.[22]

-

(Optional) For a positive control, treat cells with a mitochondrial membrane potential disruptor like CCCP.[23][24]

-

Wash the cells with assay buffer.[25]

-

Analyze the cells immediately by fluorescence microscopy or flow cytometry. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).[25]

Signaling Pathways and Molecular Mechanisms

NMDA receptor antagonists exert their effects by modulating complex intracellular signaling pathways. Overactivation of NMDA receptors leads to excessive Ca2+ influx, which in turn activates a cascade of downstream events culminating in excitotoxicity.

NMDA Receptor-Mediated Excitotoxicity Pathway

Caption: NMDA Receptor-Mediated Excitotoxicity Pathway.

General Workflow for In Vitro Neurotoxicity Assessment

A typical workflow for assessing the neurotoxicity of an NMDA receptor antagonist involves a tiered approach, starting with general cytotoxicity assays and progressing to more specific mechanistic studies.

References

- 1. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of glutamate neurotoxicity in cortical cell culture: attenuation by NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The effects of ketamine on viability, primary DNA damage, and oxidative stress parameters in HepG2 and SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Pharmacological activity and toxicity of phencyclidine (PCP) and phenylcyclohexene (PC), a pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. texaschildrens.org [texaschildrens.org]

- 15. 4.6. Cell Growth Assays [bio-protocol.org]

- 16. merckmillipore.com [merckmillipore.com]

- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 18. LDH cytotoxicity assay [protocols.io]

- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cellbiologics.com [cellbiologics.com]

- 21. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 23. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 24. resources.revvity.com [resources.revvity.com]

- 25. 101.200.202.226 [101.200.202.226]

A Technical Guide to the Blood-Brain Barrier Permeability of NMDA Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical factors governing the passage of N-methyl-D-aspartate (NMDA) receptor antagonists across the blood-brain barrier (BBB). Penetration of the BBB is a primary hurdle in the development of effective therapeutics for central nervous system (CNS) disorders.[1][2] This document outlines the key physicochemical properties influencing permeability, details common experimental protocols for its assessment, and presents quantitative data for prominent NMDA receptor antagonists.

Introduction: The NMDA Receptor and the Blood-Brain Barrier Challenge

NMDA receptors are glutamate-gated ion channels crucial for synaptic plasticity, learning, and memory.[3][4] Their dysfunction is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and epilepsy.[1][3] Consequently, antagonists that modulate NMDA receptor activity are of significant therapeutic interest.[4][5] However, for these antagonists to be effective, they must first overcome the formidable blood-brain barrier.

The BBB is a highly selective, multicellular interface that separates the circulating blood from the brain's extracellular fluid.[6] It is characterized by specialized tight junctions between endothelial cells, which severely restrict the passive, paracellular movement of molecules.[7][8] Therefore, for a drug to enter the brain, it must typically possess specific physicochemical properties that facilitate transcellular diffusion or be a substrate for active influx transporters.[6][9] The development of NMDA receptor antagonists has been hampered by challenges related to achieving adequate BBB penetration while minimizing adverse effects.[1][2]

Physicochemical Determinants of BBB Permeability

The ability of a molecule to cross the BBB via passive diffusion is governed by a combination of its physical and chemical properties. While no single parameter is universally predictive, a set of key descriptors has been identified as highly influential.

-

Lipophilicity: Generally, a higher degree of lipid solubility, often measured as the octanol/water partition coefficient (LogP or LogD at pH 7.4), favors membrane permeation.[10][11] However, excessive lipophilicity can lead to increased plasma protein binding and nonspecific tissue binding, which may ultimately reduce the unbound drug concentration in the brain.[12]

-

Molecular Weight (MW): Smaller molecules (typically MW < 400-500 Da) tend to exhibit better BBB permeability.[7][10]

-

Polar Surface Area (PSA): PSA is the sum of the surfaces of polar atoms in a molecule. A lower PSA (generally < 60-90 Ų) is associated with greater permeability, as it reduces the desolvation energy penalty required to enter the lipid core of the cell membrane.[7][9]

-

Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBD) and acceptors (HBA) significantly impacts permeability. A lower number of hydrogen bonds is preferable for efficient BBB crossing.[10][11]

-

Ionization State (pKa): The charge of a molecule at physiological pH (7.4) is critical. The neutral, un-ionized form of a drug is more lipid-soluble and thus more likely to cross the BBB.[11][12]

Caption: Factors influencing drug permeability across the blood-brain barrier.

Experimental Methodologies for Assessing BBB Permeability

A multi-tiered approach, combining in vitro, in situ, and in vivo models, is essential for accurately characterizing the BBB permeability of NMDA receptor antagonists.

Caption: Tiered experimental workflow for assessing BBB permeability.

3.1. In Vitro Models

In vitro models offer high-throughput screening capabilities for early-stage drug discovery.

-

Parallel Artificial Membrane Permeability Assay (PAMPA): This non-cell-based assay measures passive transcellular permeability across an artificial lipid-impregnated membrane.[10][13] It is a rapid and cost-effective method to predict passive diffusion potential. A major limitation is its inability to model active transport or metabolic processes.[13][14]

-

Protocol: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The donor compartment (bottom plate) contains the test compound in a buffer solution (e.g., PBS at pH 7.4). The acceptor compartment (filter plate) is filled with the same buffer. After an incubation period (e.g., 4-18 hours), the concentration of the compound in both compartments is measured by LC-MS/MS to calculate the effective permeability (Pe) value.[13]

-

-

Cell-Based Assays (e.g., Caco-2, hCMEC/D3): These assays use monolayers of cells grown on permeable supports (e.g., Transwell plates) to mimic the BBB.[13][15] They have the advantage of expressing some tight junction proteins and active transporters (e.g., P-glycoprotein, P-gp), allowing for the assessment of both passive permeability and active efflux.[15][16]

-

Protocol: Cells (e.g., human cerebral microvascular endothelial cells, hCMEC/D3) are seeded onto a microporous membrane insert. The cells are cultured for several days to form a confluent monolayer. The integrity of the monolayer is verified by measuring the transendothelial electrical resistance (TEER).[8] The test compound is added to the apical (donor) side, and samples are taken from the basolateral (acceptor) side at various time points. Concentrations are determined by LC-MS/MS to calculate the apparent permeability coefficient (Papp). To assess efflux, the experiment is reversed (basolateral to apical).[14]

-

3.2. In Situ Models

-

In Situ Brain Perfusion: This technique involves surgically isolating the brain's blood supply in an anesthetized animal (typically a rat or mouse) and perfusing it with a known concentration of the drug in an artificial buffer.[6][17] This method eliminates confounding factors from peripheral metabolism and provides a direct, rapid measurement of brain uptake over a short duration.[12][18]

-

Protocol: An animal (e.g., a rat) is anesthetized. The common carotid artery is exposed and cannulated. The heart may be severed to prevent mixing of systemic blood with the perfusate. A perfusion fluid containing the radiolabeled or non-labeled test compound is infused at a constant rate (e.g., 10 mL/min) for a short period (e.g., 5-300 seconds).[6][17] Following perfusion, the brain is removed, and the concentration of the compound is determined. The brain uptake clearance (Kin) or permeability-surface area (PS) product can then be calculated.[17]

-

3.3. In Vivo Models

In vivo studies provide the most physiologically relevant data, integrating all transport and metabolic processes.

-